molecular formula C8H4ClFN2O2 B1489675 3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1343830-70-5

3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No. B1489675
M. Wt: 214.58 g/mol
InChI Key: XGEOHOUCXQNHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” is an organic molecule that contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 3-chloro-4-fluorophenyl group is a phenyl ring (a derivative of benzene) that has chlorine and fluorine substituents.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction. The 3-chloro-4-fluorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 3-chloro-4-fluorophenyl group. The electronegative atoms (oxygen, nitrogen, chlorine, and fluorine) would create regions of high electron density, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring and the 3-chloro-4-fluorophenyl group. The compound could potentially undergo reactions at these functional groups, such as substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the electronegative atoms could make the compound polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been actively involved in synthesis and characterization studies. Bhat et al. (2016) synthesized a series of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole and evaluated their biological activities. The compounds were characterized using various spectral and elemental analyses and were found to have significant anti-convulsant and anti-inflammatory activities, supported by molecular docking studies (Bhat et al., 2016). Similarly, Parikh and Joshi (2014) synthesized and characterized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with fluorine atoms, showing enhanced antimicrobial properties (Parikh & Joshi, 2014).

Anticancer Properties

Some derivatives have shown promising results in anticancer activities. Afsharirad et al. (2020) explored two novel synthesized compounds for their anti-breast cancer activity while assessing their cardiotoxicity. The compounds demonstrated significant anti-breast cancer activity with minimum cardiac side effects, showing potential as anticancer agents with reduced toxicity (Afsharirad et al., 2020). Moreover, a series of derivatives synthesized by Aboraia et al. (2006) showed high anticancer activity in a broad spectrum against all cancer cell lines, identifying them as promising lead compounds (Aboraia et al., 2006).

Antimicrobial and Antifungal Activities

Derivatives of the compound have been involved in antimicrobial and antifungal studies. Karthikeyan et al. (2008) synthesized a series of derivatives showing very good antimicrobial activity, with some compounds exhibiting notable bactericidal and fungicidal activities (Karthikeyan et al., 2008). Additionally, Mishra et al. (2000) reported derivatives with fungitoxic action against A. niger and F. oxyporum, correlating the results with the structural features of the compounds (Mishra et al., 2000).

Safety And Hazards

As with any chemical compound, handling “3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and application of “3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” would depend on its intended use. If it’s a potential drug, further studies could involve in-depth biological testing and clinical trials .

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-5-3-4(1-2-6(5)10)7-11-8(13)14-12-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEOHOUCXQNHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=O)N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 3
Reactant of Route 3
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 5
Reactant of Route 5
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 6
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.